Cas no 866590-60-5 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
866590-60-5 structure
Product name:N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS No:866590-60-5
MF:C28H25ClN2O5
Molecular Weight:504.961506605148
CID:5801555
PubChem ID:2136566

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
    • 1(4H)-Quinolineacetamide, N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-
    • F1604-0266
    • 866590-60-5
    • N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetamide
    • N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • AKOS001819330
    • N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • インチ: 1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32)
    • InChIKey: VXSDPCCWWKIZJL-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C2=C(C=C(OC)C(OC)=C2)C(=O)C(C(=O)C2=CC=C(C)C(C)=C2)=C1

計算された属性

  • 精确分子量: 504.1451996g/mol
  • 同位素质量: 504.1451996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 36
  • 回転可能化学結合数: 7
  • 複雑さ: 855
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.5
  • トポロジー分子極性表面積: 84.9Ų

じっけんとくせい

  • 密度みつど: 1.317±0.06 g/cm3(Predicted)
  • Boiling Point: 750.2±60.0 °C(Predicted)
  • 酸度系数(pKa): 12.78±0.70(Predicted)

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1604-0266-20mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1604-0266-10mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1604-0266-25mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1604-0266-3mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1604-0266-4mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1604-0266-40mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1604-0266-5μmol
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1604-0266-1mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1604-0266-50mg
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1604-0266-2μmol
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
866590-60-5 90%+
2μl
$57.0 2023-05-17

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide: A Comprehensive Overview

The compound with CAS No. 866590-60-5, known as N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a quinoline core substituted with various functional groups. The presence of a chlorophenyl group, a dimethylbenzoyl moiety, and multiple methoxy groups contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The quinolinone framework in this compound has been shown to exhibit potent anti-proliferative effects against various cancer cell lines. Researchers have also explored the role of the dimethoxy substituents in enhancing the compound's stability and bioavailability. These findings underscore the potential of this compound as a lead molecule for further optimization in preclinical studies.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the quinoline core through cyclization reactions and subsequent functionalization with the chlorophenyl and dimethylbenzoyl groups. The strategic placement of these substituents is critical for achieving the desired pharmacokinetic properties and biological activity. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound, which could be invaluable for studying stereochemical effects on activity.

In terms of biological activity, this compound has demonstrated remarkable selectivity towards certain molecular targets. For instance, it has been shown to inhibit specific kinases involved in oncogenic signaling pathways. This selectivity is attributed to the precise spatial arrangement of its substituents, which allows for favorable interactions with the target enzyme's active site. Moreover, preliminary toxicity studies indicate that this compound exhibits a favorable safety profile, making it a promising candidate for further development.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed key interactions between the compound and its target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, which are crucial for predicting its reactivity and stability under physiological conditions.

In conclusion, N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound is expected to play a pivotal role in shaping future drug discovery efforts.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD